1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
Description
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a spirocyclic molecule featuring a piperidine ring fused to a partially saturated quinazoline moiety. Key structural attributes include:
- Spiro Junction: The piperidine (six-membered nitrogen-containing ring) and dihydroquinazoline (partially saturated bicyclic system with two nitrogen atoms) are connected via a spiro carbon .
- Methyl groups at positions 1' and 6' of the quinazoline ring, which may influence steric interactions and solubility .
- Synthesis: Likely synthesized via acylation of a spiro-piperidine-quinazoline precursor with 1,3-benzodioxole-5-carbonyl chloride, as analogous methods are reported for similar spiro compounds .
Properties
IUPAC Name |
1'-(1,3-benzodioxole-5-carbonyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-3-5-17-16(11-14)20(26)23-22(24(17)2)7-9-25(10-8-22)21(27)15-4-6-18-19(12-15)29-13-28-18/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVKKSDLJZJDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-1’,6’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves multiple steps, typically starting with the preparation of the benzodioxole and quinazoline intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-1’,6’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-1’,6’-dimethyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with active sites, while the quinazoline core can modulate the activity of certain proteins. These interactions can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
*Estimated based on analogous structures.
Functional Implications of Structural Variations
Spiro Core and Heterocycles
- Quinazoline vs.
- Benzodioxole vs. Benzoimidazole : The 1,3-benzodioxole moiety in the target compound may confer metabolic stability, whereas benzoimidazole derivatives (e.g., PF-05175157) are often optimized for kinase inhibition .
Substituent Effects
- Methyl Groups : The 1',6'-dimethyl substitution in the target compound likely reduces conformational flexibility, enhancing selectivity for sterically constrained targets compared to unmethylated analogs .
Physicochemical Properties
- Solubility : The target compound’s benzodioxole and methyl groups may reduce aqueous solubility (<10 µM) compared to hydroxylated analogs .
- Stability : Spiro compounds with electron-withdrawing groups (e.g., carbonyl) are typically stable under physiological pH, but methyl groups may increase susceptibility to oxidative metabolism .
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one (CAS Number: 1251606-75-3) is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.4 g/mol. Its structure features a spiro-piperidine framework linked to a benzodioxole moiety, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1251606-75-3 |
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines, particularly melanoma. For instance, in a study published in Molecules, this compound exhibited significant cytotoxicity against melanoma cell lines UACC-62 and M14 with half-maximal inhibitory concentrations (IC50) of approximately 1.85 µM and 1.76 µM, respectively .
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis via the generation of reactive oxygen species (ROS), leading to DNA damage. This mechanism is supported by evidence showing increased levels of oxidative stress markers in treated cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzodioxole and piperidine components significantly influence biological activity. For example:
- The presence of electron-donating groups on the phenyl ring enhances potency.
- Specific substitutions at the 4-position of the piperidine ring have been shown to improve binding affinity to target proteins involved in cancer progression.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
-
Murine Melanoma Model:
In an in vivo study using B16-F10 murine melanoma models, administration of the compound resulted in significant tumor growth inhibition without noticeable toxicity. The study reported a reduction in tumor volume by over 50% compared to control groups . -
Combination Therapy:
Another investigation assessed the effects of combining this compound with established chemotherapeutics like Sorafenib. The combination showed synergistic effects, enhancing overall cytotoxicity against resistant melanoma strains .
Q & A
Q. What unexplored synthetic modifications could enhance the compound’s drug-likeness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
